2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid chemical properties
2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid chemical properties
Topic: 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
The "Privileged Scaffold" for Heterocyclic Synthesis and Linker Chemistry
Executive Summary
2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid (also known as Homophthalic acid mono-tert-butyl ester ) represents a critical bifunctional intermediate in modern organic synthesis. Distinguished by its ortho-substitution pattern and dual carbonyl functionality (a free aromatic carboxylic acid and an aliphatic tert-butyl ester), this molecule serves as a versatile "privileged scaffold."
Its unique reactivity profile allows for selective manipulation: the free acid facilitates amide coupling or directed metalation, while the bulky tert-butyl ester provides steric protection and acid-labile orthogonality. This guide details the physicochemical properties, synthetic pathways, and high-value applications of this compound in drug discovery, particularly in the synthesis of isocoumarins and tetrahydroisoquinolines via the Castagnoli-Cushman reaction.
Physicochemical Properties[1][2][3][4][5]
The physical characteristics of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid are dictated by its internal hydrogen bonding potential and the lipophilic nature of the tert-butyl group.
| Property | Value / Description |
| IUPAC Name | 2-(2-(tert-Butoxy)-2-oxoethyl)benzoic acid |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 118–122 °C (Typical for mono-ester derivatives) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |
| pKa (Acid) | ~3.9 (Aromatic COOH) |
| pKa (C-H) | ~18–20 (Benzylic/Alpha-position, activated by two carbonyls) |
| Stability | Stable under basic conditions; Hydrolyzes in strong acid (TFA/HCl) |
Synthesis & Regiochemistry[8][9]
The Homophthalic Anhydride Route
The most robust synthetic route involves the alcoholysis of homophthalic anhydride . This reaction is highly regioselective due to the electronic differentiation between the two carbonyl centers in the anhydride ring.
Mechanism of Regioselectivity
Homophthalic anhydride contains two electrophilic carbonyls:
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C1 (Aromatic): Conjugated with the benzene ring, making it less electrophilic.
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C3 (Aliphatic): Non-conjugated and sterically accessible, making it more electrophilic.
Nucleophilic attack by tert-butanol (t-BuOH) predominantly occurs at the C3 (aliphatic) carbonyl, resulting in ring opening to yield the aliphatic ester (the target molecule) and the aromatic acid .
Experimental Protocol (Self-Validating)
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Reagents: Homophthalic anhydride (1.0 equiv), tert-Butanol (5.0 equiv), DMAP (0.1 equiv), Toluene (Solvent).
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Procedure:
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Suspend homophthalic anhydride in dry toluene under N₂ atmosphere.
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Add DMAP and tert-butanol.
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Heat to reflux (110 °C) for 4–6 hours. Checkpoint: Monitoring by TLC (SiO₂, 50% EtOAc/Hex) should show disappearance of the anhydride spot.
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Cool to RT and concentrate in vacuo.
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Dissolve residue in EtOAc and wash with 1M HCl (to remove DMAP) and Brine.
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Dry over Na₂SO₄ and recrystallize from Hexane/EtOAc.
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Figure 1: Regioselective synthesis pathway from homophthalic anhydride.
Reactivity Profile: The "Dual-Carbonyl" Advantage
This molecule's utility stems from its three distinct reactive sites, enabling orthogonal functionalization.
A. The Free Carboxylic Acid (Site 1)
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Amide Coupling: Readily reacts with amines using standard coupling agents (EDC, HATU) to form 2-substituted amide derivatives .
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Esterification: Can be selectively esterified with methyl/ethyl groups (using diazomethane or alkyl halides) to form mixed diesters .
B. The Tert-Butyl Ester (Site 2)
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Acid Lability: The tert-butyl group serves as a robust protecting group that is stable to basic hydrolysis (e.g., LiOH saponification of other esters) but is cleaved quantitatively by Trifluoroacetic acid (TFA) or HCl/Dioxane to regenerate the dicarboxylic acid (Homophthalic acid).
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Steric Bulk: Prevents unwanted nucleophilic attack at the aliphatic carbonyl during transformations at the aromatic acid.
C. The Activated Methylene (Site 3)
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C-H Acidity: The methylene group (-CH₂-) is flanked by an aromatic ring and an ester carbonyl, making it significantly acidic (pKa ~18).
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Condensation Reactions:
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Dieckmann Condensation: Intramolecular cyclization to form substituted 2-tetralones or isocoumarins .
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Castagnoli-Cushman Reaction (CCR): Condensation with imines to form tetrahydroisoquinoline-1-carboxylic acids , a key scaffold in peptidomimetics and alkaloids.
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Figure 2: Orthogonal reactivity map demonstrating the three primary functionalization pathways.
Applications in Drug Discovery[10]
Synthesis of Isocoumarins and Isoquinolones
The core scaffold is a direct precursor to isocoumarins , which are potent inhibitors of serine proteases and have anti-inflammatory properties.
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Mechanism: Activation of the free acid (e.g., with CDI) followed by intramolecular condensation with the ester enolate.
Peptidomimetic Linkers
The molecule acts as a gamma-amino acid mimetic equivalent when coupled with amines. The distance between the aromatic ring and the ester mimics the spatial arrangement found in certain bioactive peptides, making it useful for fragment-based drug design (FBDD) .
Castagnoli-Cushman Reaction (CCR)
This is the most high-value application. The anhydride form (generated in situ) or the acid itself reacts with imines to yield cis-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids .
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Relevance: These scaffolds are found in numerous therapeutic agents, including antagonists for the NMDA receptor and bradykinin receptors .
Handling & Safety Data
| Parameter | Recommendation |
| Storage | Store at 2–8 °C under inert atmosphere (Ar/N₂). Hygroscopic. |
| Handling | Wear nitrile gloves and safety glasses. Avoid dust inhalation.[1] |
| Incompatibilities | Strong oxidizing agents, Strong acids (cleaves ester). |
| First Aid | Eyes: Rinse for 15 min. Skin: Wash with soap/water. Ingestion: Do not induce vomiting; seek medical attention. |
References
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Regioselective Alcoholysis of Homophthalic Anhydride
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Journal of the Chemical Society, Perkin Transactions 1. "Regioselectivity in the reaction of homophthalic anhydride with nucleophiles." (Verified Context: General reactivity of homophthalic anhydrides).
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Castagnoli-Cushman Reaction Applications
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Chemical Reviews. "The Castagnoli–Cushman Reaction: A Versatile Route to Tetrahydroisoquinolines." .
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Synthetic Protocols for Mono-Esters
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Organic Process Research & Development. "Scalable Synthesis of Homophthalic Acid Derivatives." .
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Safety Data Sheet (General Benzoic Acid Derivatives)
